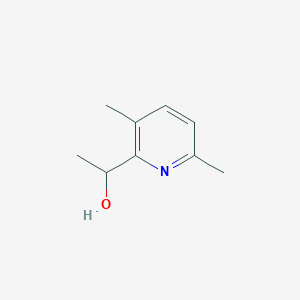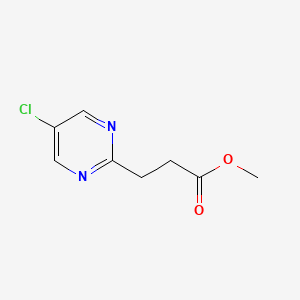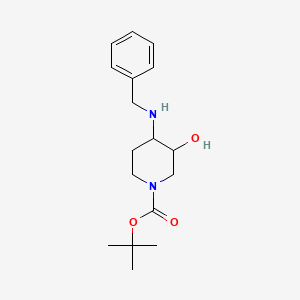
tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzylamino group and a hydroxyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzylamino and hydroxyl groups through selective reactions. The reaction conditions often involve the use of protecting groups, selective deprotection, and functional group transformations under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzylamino group would produce a primary amine.
Aplicaciones Científicas De Investigación
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, which can modulate the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3R,4R)-4-(methylamino)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(ethylamino)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(propylamino)-3-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzylamino group, which provides distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3 |
Clave InChI |
ZDIVZXZUIPLHNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



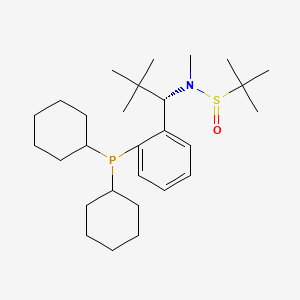

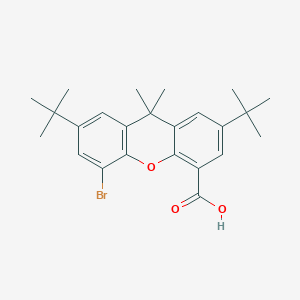
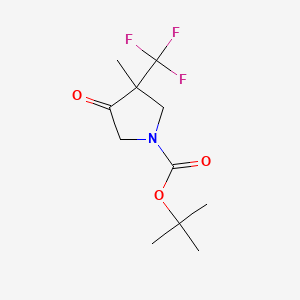
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)



![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
